molecular formula C11H14BrNO B1383910 4-Bromo-3-[(cyclobutylamino)methyl]phenol CAS No. 1876152-99-6

4-Bromo-3-[(cyclobutylamino)methyl]phenol

Cat. No.: B1383910
CAS No.: 1876152-99-6
M. Wt: 256.14 g/mol
InChI Key: DCBQDTOPPZWCBK-UHFFFAOYSA-N
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Description

4-Bromo-3-[(cyclobutylamino)methyl]phenol, also known as 4-Bromo-3-(cyclobutylmethylamino)phenol, is a phenolic derivative with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol. This compound has shown promising results in a wide range of biomedical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-[(cyclobutylamino)methyl]phenol typically involves the bromination of 3-[(cyclobutylamino)methyl]phenol. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions to ensure selective bromination at the desired position on the phenol ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-[(cyclobutylamino)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding dehalogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines under appropriate conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Dehalogenated phenolic compounds.

    Substitution: New phenolic derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

4-Bromo-3-[(cyclobutylamino)methyl]phenol has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-[(cyclobutylamino)methyl]phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The bromine atom may also play a role in modulating the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methylphenol: A phenolic derivative with a similar bromine substitution pattern but different alkyl group.

    4-Bromo-3-nitrophenol: Another phenolic derivative with a nitro group instead of the cyclobutylamino group.

Uniqueness

4-Bromo-3-[(cyclobutylamino)methyl]phenol is unique due to the presence of the cyclobutylamino group, which can impart distinct chemical and biological properties compared to other phenolic derivatives.

Properties

IUPAC Name

4-bromo-3-[(cyclobutylamino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-11-5-4-10(14)6-8(11)7-13-9-2-1-3-9/h4-6,9,13-14H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBQDTOPPZWCBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2=C(C=CC(=C2)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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